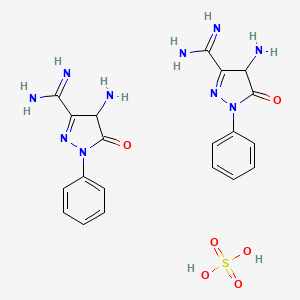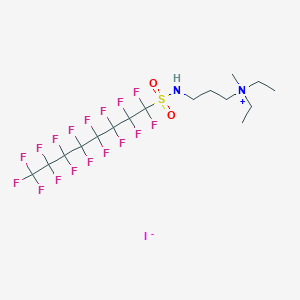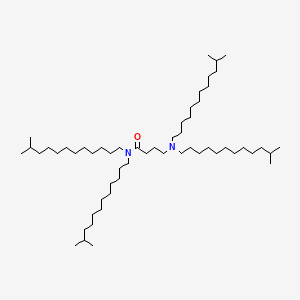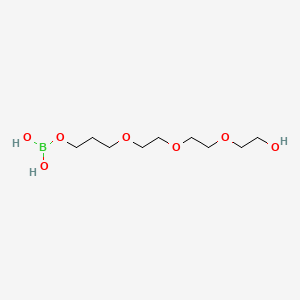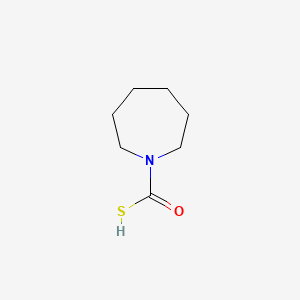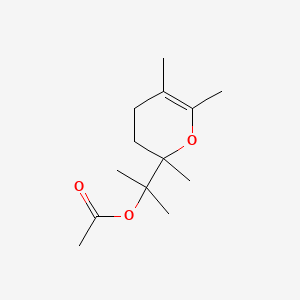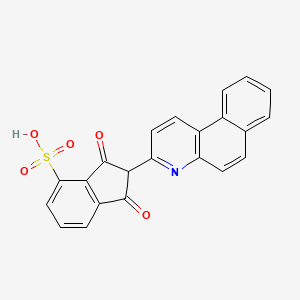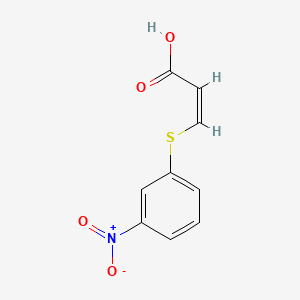
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a thio-propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid typically involves the reaction of 3-nitrothiophenol with an appropriate propenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted propenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thio group can form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-((3-Nitrophenyl)thio)-2-propenoic acid: The E-isomer of the compound with different spatial arrangement.
3-((3-Nitrophenyl)thio)propanoic acid: Lacks the double bond in the propenoic acid moiety.
3-((4-Nitrophenyl)thio)-2-propenoic acid: Has the nitro group in the para position instead of the meta position.
Uniqueness
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
717-81-7 |
|---|---|
Molekularformel |
C9H7NO4S |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
(Z)-3-(3-nitrophenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-6H,(H,11,12)/b5-4- |
InChI-Schlüssel |
LZPFVBSDKWXSQU-PLNGDYQASA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)S/C=C\C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)SC=CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


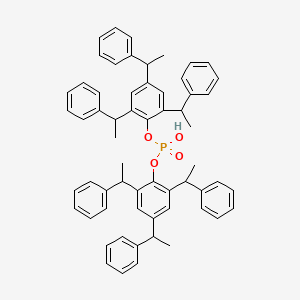

![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
